More research is needed to determine the effectiveness and safety of Zaprinast for these applications.
The results of these studies have been mixed, and further research is necessary to determine the potential of Zaprinast for neuroprotection.
Zaprinast has also been explored for its potential effects in:
Zaprinast is a nitrogen-substituted purine analog that acts primarily as a phosphodiesterase inhibitor. It selectively inhibits various phosphodiesterase subtypes, including phosphodiesterase 5, 6, 9, and 11, with IC50 values of 0.76 μM, 0.15 μM, 29.0 μM, and 12.0 μM respectively . Initially developed as a clinical candidate, Zaprinast was ultimately unsuccessful in reaching the market but paved the way for the development of more successful phosphodiesterase inhibitors like sildenafil (Viagra) . Beyond its role as a phosphodiesterase inhibitor, Zaprinast has been shown to activate the orphan G-protein-coupled receptor GPR35 and inhibit the mitochondrial pyruvate carrier .
Zaprinast inhibits specific phosphodiesterase (PDE) enzymes, particularly PDE5, PDE6, PDE9, and PDE11 []. These enzymes break down cGMP, a signaling molecule involved in vasodilation (blood vessel relaxation). By inhibiting PDE, zaprinast increases cGMP levels, leading to relaxation of smooth muscle cells in blood vessels and potentially other tissues [].
Zaprinast's primary chemical activity involves its inhibition of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Zaprinast increases the levels of cGMP within cells, leading to various downstream effects such as vasodilation and modulation of neurotransmitter release . Additionally, it has been observed to affect metabolic pathways by inhibiting the incorporation of pyruvate-derived carbons into the tricarboxylic acid cycle, resulting in an accumulation of oxaloacetate and aspartate .
Zaprinast exhibits several biological activities that make it a compound of interest in pharmacological research. It has demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress levels and apoptosis while enhancing mitochondrial viability and glycolysis . Furthermore, it inhibits the growth of malaria parasites (Plasmodium falciparum) in vitro with an effective dose (ED50) of 35 μM and inhibits PfPDE1, a specific phosphodiesterase in malaria parasites with an IC50 value of 3.8 μM .
The synthesis of Zaprinast typically involves multi-step organic reactions starting from simpler purine derivatives. While specific synthetic pathways can vary, common methods include:
The details of these synthetic methods are often proprietary or found in specialized chemical literature.
Zaprinast has potential applications in various fields:
Studies have shown that Zaprinast interacts with multiple biological pathways:
Zaprinast shares structural similarities with several other compounds that act on similar biological targets. Here are some notable examples:
Compound Name | Type | Key Features |
---|---|---|
Sildenafil | Phosphodiesterase inhibitor | Selective for phosphodiesterase 5; widely used for erectile dysfunction. |
Tadalafil | Phosphodiesterase inhibitor | Longer half-life than sildenafil; used for erectile dysfunction and pulmonary hypertension. |
Vardenafil | Phosphodiesterase inhibitor | Similar action to sildenafil; used for erectile dysfunction with rapid onset. |
Milrinone | Phosphodiesterase inhibitor | Primarily used in heart failure; increases cardiac output by enhancing cAMP levels. |
Theophylline | Phosphodiesterase inhibitor | Used primarily as a bronchodilator; affects cAMP levels in respiratory tissues. |
Zaprinast's uniqueness lies in its selective inhibition profile across multiple phosphodiesterase subtypes and its additional activation of GPR35, which is not commonly associated with other similar compounds. Its dual action on both phosphodiesterases and mitochondrial function provides distinct therapeutic avenues not fully explored by other inhibitors like sildenafil or tadalafil . Moreover, its potential applications in neuroprotection and antimalarial activity further differentiate it from traditional erectile dysfunction medications.
Zaprinast (chemical name: 5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one) was first synthesized in 1974 as part of efforts to explore novel cardiovascular therapeutics. Initially developed by May & Baker Ltd. (hence the alternate designation M&B 22,948), its primary mechanism of action was identified as inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs). Early studies demonstrated its ability to potentiate cGMP-mediated vasodilation by preventing the hydrolysis of cGMP in vascular smooth muscle cells.
The compound’s selectivity profile was later refined, revealing potent inhibition of PDE5 (IC50 = 0.76 μM), PDE6 (IC50 = 0.15 μM), PDE9 (IC50 = 29.0 μM), and PDE11 (IC50 = 12.0 μM). This broad activity initially positioned Zaprinast as a candidate for pulmonary hypertension and angina pectoris. However, clinical trials underscored limitations in efficacy and bioavailability, prompting its discontinuation as a therapeutic agent.
Despite its clinical shortcomings, Zaprinast served as a critical prototype for the design of second-generation PDE5 inhibitors. Structural modifications to its triazolopyrimidine core—particularly the introduction of a sulfonamide group—led to the serendipitous discovery of sildenafil in the 1990s. This innovation addressed Zaprinast’s pharmacokinetic deficiencies while retaining PDE5 selectivity, ultimately revolutionizing the treatment of erectile dysfunction.
Zaprinast’s legacy extends beyond PDE inhibition. Subsequent research identified its agonist activity at the G protein-coupled receptor GPR35, with species-specific potency differences (EC50 = 16 nM in rats vs. 840 nM in humans). This dual functionality has spurred interest in its potential applications in immunology and oncology, though these avenues remain exploratory.
Zaprinast represents a significant heterocyclic compound belonging to the triazolopyrimidine class of chemical substances. This comprehensive structural analysis examines the fundamental chemical identity, systematic nomenclature, and conformational characteristics of this phosphodiesterase inhibitor compound.
The systematic nomenclature of Zaprinast presents several acceptable International Union of Pure and Applied Chemistry names, reflecting the complex nature of its fused heterocyclic structure. The primary International Union of Pure and Applied Chemistry name, as established in certified analytical documentation, is 2-(2-propyloxyphenyl)-8-azapurin-6-one [1]. This nomenclature follows the azapurine naming convention, where the triazolopyrimidine core structure is designated as an 8-azapurine system with appropriate substitution patterns.
Alternative systematic names include 5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one [2] and 5-(2-propoxyphenyl)-3H- [3] [4] [5]triazolo[4,5-d]pyrimidin-7-ol [6]. These variations reflect different approaches to describing the tautomeric forms and hydrogen positioning within the heterocyclic framework. The J-GLOBAL Chemical Database provides additional systematic variations: 1,4-dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one and 6,7-dihydro-5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7-one [7].
The compound carries the Chemical Abstracts Service Registry Number 37762-06-4 [8] and maintains the research designation M&B-22948, originating from its development at May & Baker pharmaceutical research laboratories [3]. The International Nonproprietary Name Zaprinast was assigned under number 5096 in the World Health Organization nomenclature system [9].
The triazolopyrimidine core structure follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the triazole ring (containing three nitrogen atoms) is fused to a pyrimidine ring (containing two nitrogen atoms in a six-membered ring) [10]. The systematic naming conventions for such bicyclic nitrogen heterocycles require careful consideration of the ring fusion pattern, designated as [4,5-d] to indicate the specific positions of ring attachment [11].
Zaprinast possesses the molecular formula C₁₃H₁₃N₅O₂ with a molecular weight of 271.28 g/mol [8] [7]. The compound exhibits a monoisotopic molecular weight of 271.106924679 g/mol [6], providing precise mass identification for analytical applications. The elemental composition consists of thirteen carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, distributed across the triazolopyrimidine core and the propoxyphenyl substituent.
The International Chemical Identifier representation is: InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) [8]. This identifier encodes the complete structural connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key REZGGXNDEMKIQB-UHFFFAOYSA-N provides a hashed representation suitable for database searches and structural comparisons [8].
The canonical Simplified Molecular-Input Line-Entry System representation is CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 [8], which describes the molecular connectivity in a linear text format. An alternative isomeric Simplified Molecular-Input Line-Entry System notation CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 reflects tautomeric considerations within the heterocyclic framework [7].
Stereochemical analysis reveals that Zaprinast contains no chiral centers, as all carbon atoms are either sp² hybridized (aromatic) or sp³ hybridized without four different substituents [12]. The compound therefore exists as a single stereoisomer without enantiomeric forms. The planar nature of the triazolopyrimidine core restricts conformational flexibility to the propoxy side chain, where rotation around the ether linkage (C-O bond) and the propyl chain (C-C bonds) provides the primary sources of conformational variation.
The propoxyphenyl substituent at position 2 of the azapurine system (or position 5 in the triazolopyrimidine numbering) introduces conformational considerations primarily related to the dihedral angle between the phenyl ring and the heterocyclic core. The propoxy chain adopts extended conformations in solution, as typical for alkyl ether substituents [13] [14].
Limited crystallographic data are available for Zaprinast in the published literature. The compound crystallizes as a white to pink solid with a melting point of 237-238°C with decomposition [15] [16]. The decomposition during melting suggests thermal instability at elevated temperatures, likely involving degradation of the triazolopyrimidine ring system or side chain cleavage.
The predicted density of 1.48 ± 0.1 g/cm³ indicates a relatively compact crystal packing arrangement [15]. This density value is consistent with heterocyclic compounds containing multiple nitrogen atoms, which typically exhibit higher densities due to strong intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings.
Conformational analysis studies have not been extensively reported for Zaprinast specifically, but related triazolopyrimidine derivatives demonstrate characteristic conformational preferences [17] [13]. The compound likely adopts a planar or near-planar conformation for the triazolopyrimidine core, with the phenyl ring capable of rotation around the C-C bond connecting it to the heterocyclic system. The propoxy chain exhibits typical alkyl chain flexibility, with gauche and anti conformations accessible through rotation around the C-C and C-O bonds.
Nuclear magnetic resonance spectroscopic analysis indicates structural consistency with the proposed triazolopyrimidine framework [1]. The compound shows characteristic proton nuclear magnetic resonance signals for aromatic protons in the 7.5-8.3 parts per million region and aliphatic protons for the propyl chain in the 1-4 parts per million region [18]. The ¹H nuclear magnetic resonance spectrum is consistent with structure as reported in analytical certificates [1].
High-performance liquid chromatography analysis demonstrates 99.7% purity for research-grade material [1], with mass spectrometric confirmation of the expected molecular ion. The ultraviolet/visible absorption spectrum exhibits maxima at 244 nm and 299 nm [18] [19], characteristic of the extended conjugation within the triazolopyrimidine chromophore.
Conformational studies on related 1,3-difluorinated alkanes and heterocyclic systems provide insight into the expected conformational behavior of the propoxy substituent [14]. The propyl chain likely adopts predominantly extended conformations in solution, with minimal steric interactions between the chain and the aromatic systems. The ether oxygen provides a site for hydrogen bonding interactions in both crystalline and solution phases.
The crystalline state likely involves intermolecular hydrogen bonding between the triazolopyrimidine nitrogen and hydrogen atoms, forming extended networks typical of purine and azapurine derivatives. The phenyl rings may participate in π-π stacking interactions, contributing to the observed crystal packing and melting point characteristics. Further detailed crystallographic studies would be required to fully elucidate the three-dimensional packing arrangements and intermolecular interactions in the solid state.
Table 1: Chemical Identity and Nomenclature Data
Parameter | Value | Source |
---|---|---|
International Union of Pure and Applied Chemistry Name (Primary) | 2-(2-propyloxyphenyl)-8-azapurin-6-one | Tocris Certificate of Analysis [1] |
International Union of Pure and Applied Chemistry Name (Alternative 1) | 5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one | Fisher Scientific Database [2] |
International Union of Pure and Applied Chemistry Name (Alternative 2) | 5-(2-propoxyphenyl)-3H- [3] [4] [5]triazolo[4,5-d]pyrimidin-7-ol | Human Metabolome Database [6] |
Systematic Name 1 | 1,4-dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | J-GLOBAL Chemical Database [7] |
Systematic Name 2 | 6,7-dihydro-5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | J-GLOBAL Chemical Database [7] |
Common Name | Zaprinast | International Nonproprietary Name [9] |
Chemical Abstracts Service Number | 37762-06-4 | Chemical Abstracts Service [8] |
PubChem Compound Identifier | 135399235 | PubChem Database [9] |
ChEBI Identifier | CHEBI:92215 | ChEBI Database [8] |
ChEMBL Identifier | CHEMBL28079 | ChEMBL Database [8] |
European Chemicals Agency Number | 253-655-1 | European Chemicals Agency [1] |
Medical Subject Headings Descriptor | M&B-22948 | May & Baker Research Code [3] |
Table 2: Molecular Formula and Structural Identifiers
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃N₅O₂ | Multiple Databases [8] [7] |
Molecular Weight (g/mol) | 271.28 | Chemical Databases [8] [7] |
Monoisotopic Molecular Weight | 271.106924679 | Human Metabolome Database [6] |
International Chemical Identifier | InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | International Chemical Identifier [8] |
International Chemical Identifier Key | REZGGXNDEMKIQB-UHFFFAOYSA-N | International Chemical Identifier [8] |
Canonical Simplified Molecular-Input Line-Entry System | CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | Chemical Databases [8] |
Isomeric Simplified Molecular-Input Line-Entry System | CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 | Chemical Databases [7] |
Table 3: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Physical State at Room Temperature | Crystalline solid | Multiple suppliers [20] [15] |
Color | White to pink solid | Sigma-Aldrich, Tocris [20] [1] |
Melting Point (°C) | 237-238 (with decomposition) | ChemicalBook Database [15] [16] |
Predicted Density (g/cm³) | 1.48 ± 0.1 | Computational prediction [15] |
Predicted pKa | 6.92 ± 0.20 | Computational prediction [15] |
Solubility in Dimethyl Sulfoxide (mg/mL) | 10-100 | Multiple suppliers [20] [18] |
Solubility in Ethanol (mg/mL) | 10 | Cayman Chemical [18] |
Solubility in Water | Insoluble | Multiple suppliers [20] [15] |
Solubility in 2-hydroxypropyl-β-cyclodextrin | 0.11 mg/mL in 45% (w/v) solution | Multiple suppliers [20] [15] |
Storage Temperature | Room temperature to -20°C | Storage recommendations [18] |
Stability Period | ≥4 years | Cayman Chemical [18] |
Ultraviolet/Visible Absorption Maxima (nm) | 244, 299 | Cayman Chemical [18] [19] |